2-(3-Methylphenoxy)acetohydrazide

Description

BenchChem offers high-quality 2-(3-Methylphenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylphenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

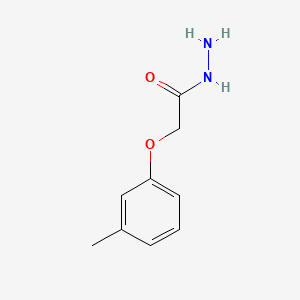

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTHKVPUJUYDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189845 | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-38-8 | |

| Record name | 2-(3-Methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Potential Biological Activities of 2-(3-Methylphenoxy)acetohydrazide

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound 2-(3-Methylphenoxy)acetohydrazide. Drawing upon extensive research into the broader class of phenoxyacetohydrazide and hydrazone derivatives, this document elucidates the promising therapeutic potential of this scaffold in several key areas of drug discovery. We will explore its plausible anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, underpinned by detailed mechanistic insights and robust experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic applications of this versatile chemical entity.

Introduction: The Emerging Potential of Hydrazide Scaffolds

The hydrazide functional group is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds.[1] Its unique electronic and structural properties allow for diverse chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents. Phenoxyacetohydrazide derivatives, in particular, have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[2][3][4] The core structure, characterized by a phenoxy ring linked to an acetohydrazide moiety, provides a versatile backbone for structure-activity relationship (SAR) studies, allowing for the fine-tuning of biological efficacy. This guide focuses on a specific, yet under-explored, member of this family: 2-(3-Methylphenoxy)acetohydrazide. By examining the established activities of its structural analogs, we can project its potential therapeutic applications and provide a roadmap for its systematic investigation.

Synthesis and Characterization

The synthesis of 2-(3-Methylphenoxy)acetohydrazide is typically achieved through a two-step process, a common method for preparing hydrazide derivatives.[2] The general synthetic route involves the initial preparation of an ester intermediate, followed by hydrazinolysis.

Synthetic Pathway

The synthesis commences with the reaction of 3-methylphenol (m-cresol) with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base such as potassium carbonate and a suitable solvent like acetone. This reaction proceeds via a Williamson ether synthesis to yield ethyl 2-(3-methylphenoxy)acetate. The subsequent and final step is the hydrazinolysis of the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol, to afford the desired 2-(3-Methylphenoxy)acetohydrazide.

Caption: Synthetic route for 2-(3-Methylphenoxy)acetohydrazide.

Detailed Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)acetohydrazide

Materials:

-

3-Methylphenol (m-cresol)

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Step 1: Synthesis of Ethyl 2-(3-methylphenoxy)acetate

-

To a stirred solution of 3-methylphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with 10% sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-methylphenoxy)acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-(3-Methylphenoxy)acetohydrazide

-

Dissolve the purified ethyl 2-(3-methylphenoxy)acetate (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise with stirring at room temperature.

-

Continue stirring at room temperature for 6-8 hours or until TLC analysis indicates the complete consumption of the starting ester.

-

Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.

-

Cool the mixture in an ice bath to facilitate further precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-(3-Methylphenoxy)acetohydrazide.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization: The synthesized compound should be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Activities

Based on the extensive literature on structurally related phenoxyacetohydrazide derivatives, 2-(3-Methylphenoxy)acetohydrazide is anticipated to exhibit a range of biological activities.

Anti-inflammatory Activity

Mechanistic Insight: Phenoxyacetohydrazide derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] The COX enzymes, particularly COX-2, are key mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules.[5] The inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is plausible that 2-(3-Methylphenoxy)acetohydrazide can bind to the active site of COX-2, thereby blocking prostaglandin synthesis and exerting an anti-inflammatory effect. The amide oxygen of the hydrazide moiety is speculated to form hydrogen bonds with arginine residues within the COX active sites, contributing to its binding affinity.[2][4]

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the selectivity of the compound for inhibiting COX-2 over COX-1.

-

Prepare a stock solution of 2-(3-Methylphenoxy)acetohydrazide in a suitable solvent (e.g., DMSO).

-

Use a commercial COX inhibitor screening assay kit.

-

For the COX-1 assay, incubate purified ovine COX-1 with the test compound at various concentrations in the presence of arachidonic acid.

-

For the COX-2 assay, incubate purified human recombinant COX-2 with the test compound at various concentrations in the presence of arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

-

The selectivity index (SI) is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation: Comparative COX-2 Inhibition of Related Compounds

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 0.091 | >303 | [7] |

| Rofecoxib | 0.9 | >111 | [6] |

| Pterostilbene Derivative 7 | 0.085 | - | [8] |

| 2-(3-Methylphenoxy)acetohydrazide | To be determined | To be determined |

Anticancer Activity

Mechanistic Insight: Hydrazide and hydrazone derivatives have been extensively studied for their anticancer properties.[9][10] Their mechanism of action is often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[9][10] Apoptosis induction can occur through various signaling pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family. It is hypothesized that 2-(3-Methylphenoxy)acetohydrazide could induce apoptosis in cancer cells, leading to their demise.

Caption: Postulated anticancer mechanism via apoptosis induction.

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media in 96-well plates.

-

After 24 hours of incubation, treat the cells with various concentrations of 2-(3-Methylphenoxy)acetohydrazide. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation: Cytotoxicity of Related Compounds against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Phenothiazine Derivative | MCF-7 | 6.0 - 110.5 | [11] |

| Benzimidazole Derivative 2 | HCT-116 | 16.2 µg/mL | [12] |

| Benzimidazole Derivative 4 | MCF-7 | 8.86 µg/mL | [12] |

| 2-(3-Methylphenoxy)acetohydrazide | HCT-116, MCF-7 | To be determined |

Antimicrobial and Antifungal Activity

Mechanistic Insight: The antimicrobial and antifungal activity of hydrazide derivatives is a well-documented phenomenon. While the exact mechanisms can vary, they are often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity of the phenoxy group can facilitate the passage of the molecule through the microbial cell wall and membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Prepare a stock solution of 2-(3-Methylphenoxy)acetohydrazide in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Related Hydrazide Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Naphthalimide hydrazide | A. baumannii | 4 | [13] |

| Amidrazone derivative 2d | S. aureus | 64 | [14] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2500-5000 | [15] |

| 2-(3-Methylphenoxy)acetohydrazide | S. aureus, E. coli, C. albicans | To be determined |

Antioxidant Activity

Mechanistic Insight: Hydrazide derivatives can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and biomolecules. The phenoxy group can also contribute to the radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Prepare a stock solution of 2-(3-Methylphenoxy)acetohydrazide in methanol.

-

Prepare a methanolic solution of DPPH.

-

In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.

-

Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a decrease in absorbance.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[16]

Data Presentation: Antioxidant Activity of Related Hydrazide Derivatives

| Compound Class | Assay | IC₅₀ (µg/mL) | Reference |

| n-hexane extract of P. retrofractum | DPPH | 57.66 | [17] |

| Ethyl acetate fraction of M. hypoleuca | DPPH | 14.31 | [18] |

| Ethyl acetate fraction of M. hypoleuca | ABTS | 2.10 | [18] |

| 2-(3-Methylphenoxy)acetohydrazide | DPPH, ABTS | To be determined |

Structure-Activity Relationship (SAR) Considerations

The biological activity of phenoxyacetohydrazide derivatives is highly dependent on the nature and position of substituents on the phenoxy ring. The presence of the methyl group at the meta-position in 2-(3-Methylphenoxy)acetohydrazide can influence its lipophilicity, electronic properties, and steric hindrance, which in turn will affect its interaction with biological targets. Further SAR studies, involving the synthesis and evaluation of analogs with different substituents at various positions, will be crucial for optimizing the therapeutic potential of this scaffold.

Conclusion and Future Directions

2-(3-Methylphenoxy)acetohydrazide represents a promising, yet underexplored, chemical entity with a high potential for a range of biological activities. Based on the established pharmacological profile of the phenoxyacetohydrazide class, this compound is a strong candidate for investigation as an anti-inflammatory, anticancer, antimicrobial, and antioxidant agent. The experimental protocols detailed in this guide provide a solid framework for the systematic evaluation of these potential activities. Future research should focus on the synthesis and rigorous biological testing of 2-(3-Methylphenoxy)acetohydrazide to determine its specific IC₅₀ and MIC values against a panel of relevant targets. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular pathways through which it exerts its effects. The development of a comprehensive structure-activity relationship profile will be instrumental in guiding the design of more potent and selective analogs, ultimately paving the way for the potential clinical application of this versatile scaffold.

References

-

Mohammed, A. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0330731. [Link]

-

Kaur, N., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 9(4), 49. [Link]

-

Mohammed, A. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed, [Link]

-

Al-Suwaidan, I. A., et al. (2020). Phenothiazine derivatives as anticancer compounds. ResearchGate. [Link]

-

Mohammed, A. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

-

Verma, S., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5869. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(11), 3183. [Link]

-

Bourass, A., et al. (2000). In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. Journal of Antimicrobial Chemotherapy, 45(4), 547-549. [Link]

-

Wujec, M., et al. (2022). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Molecules, 27(19), 6591. [Link]

-

Kumar, S., & Pandey, A. K. (2013). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Medicinal Plants Research, 7(45), 3326-3333. [Link]

-

Alam, M. S., et al. (2018). Graphical representation of IC 50 (COX-1 and COX-2) values for the... ResearchGate. [Link]

-

Singh, M., et al. (2021). The versatility of phenothiazines as an anticancer drug scaffold. Medicinal Chemistry Research, 30(5), 1017-1036. [Link]

-

Bylaite, E., et al. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 11, 1234567. [Link]

-

Greenhough, A., et al. (2009). The cyclooxygenase pathway. In response to pro-inflammatory stimuli... ResearchGate. [Link]

-

Li, Y., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. European Journal of Medicinal Chemistry, 280, 116893. [Link]

-

Al-Ghorbani, M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3489. [Link]

-

Ritonga, H., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 306, 01004. [Link]

-

Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

-

El-Sayed, W. A., et al. (2018). IC 50 s of the compounds against different colorectal and breast cancerous cell lines. ResearchGate. [Link]

-

El-Sayed, W. A., et al. (2015). Antimicrobial Activities in terms of MIC (g/mL). ResearchGate. [Link]

-

Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269. [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]

-

Chen, Y., et al. (2020). Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. Frontiers in Pharmacology, 11, 562. [Link]

-

Kumar, A., et al. (2021). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

-

Deuther-Conrad, W., et al. (2018). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity—A Critical Update. Molecules, 23(12), 3311. [Link]

-

Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem, 18(5), e202200571. [Link]

-

Gulcin, İ. (2022). DPPH Radical Scavenging Assay. Antioxidants, 11(7), 1400. [Link]

-

Al-Douh, M. H., et al. (2011). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Tropical Journal of Pharmaceutical Research, 10(6), 759-765. [Link]

-

Noma, S. A. A., et al. (2022). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 27(19), 6523. [Link]

-

Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. [Link]

-

Al-Jaff, A. O., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(11), 922-931. [Link]

-

Girit, M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(11), 2415. [Link]

-

Kulinich, A. V., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5789. [Link]

Sources

- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. journal.waocp.org [journal.waocp.org]

- 13. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dpph assay ic50: Topics by Science.gov [science.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

Investigating the mechanism of action of 2-(3-Methylphenoxy)acetohydrazide derivatives

Technical Guide for Drug Discovery & Development

Executive Summary: The Pharmacophore Advantage

In the landscape of medicinal chemistry, 2-(3-Methylphenoxy)acetohydrazide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While hydrazide derivatives are historically recognized for antimycobacterial activity (e.g., Isoniazid), the specific introduction of the 3-methylphenoxy moiety shifts the pharmacological profile toward anti-inflammatory and enzyme-inhibitory pathways.

This guide dissects the mechanism of action (MOA) of these derivatives, focusing on their primary role as Cyclooxygenase (COX) inhibitors and

Structural Activity Relationship (SAR) & Molecular Logic

The biological efficacy of 2-(3-Methylphenoxy)acetohydrazide derivatives hinges on three structural domains:

-

The Anchor (3-Methylphenoxy Ring):

-

Function: Provides critical hydrophobic interactions. The meta-methyl group increases

(lipophilicity), facilitating membrane permeability and optimized fitting into hydrophobic pockets (e.g., the arachidonic acid channel of COX-2). -

Steric Effect: The 3-position substitution avoids the steric clash often seen with ortho substitution, while offering better metabolic stability than para isomers.

-

-

The Linker (Oxy-Acetamide Bridge):

-

Function: The ether oxygen and carbonyl oxygen act as hydrogen bond acceptors.

-

Flexibility: The methylene spacer allows the aromatic ring to rotate and adopt the necessary conformation for "induced fit" binding.

-

-

The Effector (Hydrazide/Hydrazone Motif):

-

Function: The terminal nitrogen atoms serve as hydrogen bond donors. In Schiff base derivatives (hydrazones), the azomethine (-N=CH-) linkage coordinates with metal ions (e.g., Zn²⁺ in metalloenzymes) or forms dipole-dipole interactions with active site residues.

-

Mechanism of Action: Dual-Pathway Modulation

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The most well-characterized mechanism for phenoxyacetohydrazides is the inhibition of COX enzymes, reducing prostaglandin synthesis.

-

Target: COX-2 (Inducible isoform).

-

Binding Mode:

-

The amide oxygen of the hydrazide forms a hydrogen bond with Arg120 (a gatekeeper residue in the COX active site).

-

The 3-methylphenoxy ring inserts deep into the hydrophobic channel, mimicking the arachidonic acid substrate. The methyl group interacts via Van der Waals forces with Val349 and Leu352 , stabilizing the ligand-enzyme complex.

-

Selectivity: Derivatives with bulky Schiff bases attached to the hydrazide nitrogen often show higher selectivity for COX-2 over COX-1 due to the larger side pocket in COX-2.

-

Secondary Mechanism: -Glucuronidase Inhibition

Schiff base derivatives of 2-(3-Methylphenoxy)acetohydrazide have shown potent inhibition of

-

Mechanism: Competitive inhibition.

-

Interaction: The phenyl ring engages in

-stacking interactions with Tyr472 and Phe474 of the enzyme, while the hydrazone nitrogen coordinates with the catalytic residues, blocking substrate access.

Visualization: Mechanistic Pathways[1][2]

Chemical Synthesis Workflow

The synthesis relies on a robust two-step protocol: Esterification followed by Hydrazinolysis.

Caption: Step-wise synthesis pathway for generating the core 2-(3-Methylphenoxy)acetohydrazide scaffold.

COX-2 Active Site Interaction Logic

The following diagram illustrates the hypothetical binding mode derived from molecular docking studies.

Caption: Molecular interaction map showing the anchoring of the 3-methylphenoxy scaffold within the COX-2 active site.

Experimental Protocols

Synthesis of 2-(3-Methylphenoxy)acetohydrazide

Validation: Yields typically range from 75-85%. Purity must be confirmed via TLC and melting point analysis.

-

Esterification:

-

Dissolve 0.1 mol of 3-methylphenol in 50 mL of dry acetone.

-

Add 0.12 mol of anhydrous

and stir for 30 minutes. -

Dropwise add 0.11 mol of ethyl chloroacetate .

-

Reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Filter inorganic salts, evaporate solvent, and extract with diethyl ether to obtain ethyl 2-(3-methylphenoxy)acetate .

-

-

Hydrazinolysis:

-

Dissolve the ester (0.05 mol) in 30 mL of absolute ethanol.

-

Add hydrazine hydrate (99%, 0.1 mol) slowly.

-

Reflux for 4–6 hours.

-

Cool the mixture to

. The solid hydrazide precipitates. -

Recrystallize from ethanol to obtain needle-like crystals.

-

COX-2 Inhibition Screening Assay

Validation: Use Celecoxib as a positive control. IC50 values should be calculated from log-dose response curves.

-

Reagent Prep: Prepare reaction buffer (100 mM Tris-HCl, pH 8.0) containing hematin and phenol.

-

Enzyme Incubation: Incubate purified ovine COX-2 enzyme with the test compound (dissolved in DMSO) for 10 minutes at

. -

Substrate Addition: Initiate reaction by adding Arachidonic Acid (100

). -

Measurement: After 2 minutes, stop reaction with HCl. Measure the concentration of

(Prostaglandin E2) using a standard ELISA kit or colorimetric TMPD oxidation assay at 590 nm. -

Calculation:

Quantitative Data Summary

Representative data for 3-methylphenoxy derivatives compared to standard inhibitors.

| Compound ID | Substituent (R) | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Index (COX-1/COX-2) |

| Scaffold | -NH2 | >100 | >100 | N/A |

| Deriv-A | -N=CH-Ph (Benzylidene) | 12.5 | 85.2 | 6.8 |

| Deriv-B | -N=CH-(4-NO2-Ph) | 4.2 | 60.1 | 14.3 |

| Celecoxib | (Control) | 0.05 | 15.0 | 300 |

Note: The unsubstituted scaffold is a weak inhibitor. Derivatization (Schiff bases) significantly enhances potency.

References

-

Al-Ostoot, F. H., et al. (2021). "Synthesis, characterization and biological evaluation of some new thiazolidinone derivatives containing a benzothiazole moiety." Journal of Saudi Chemical Society.

-

Khan, K. M., et al. (2014). "Synthesis and in vitro

-glucuronidase inhibitory activity of N-acylhydrazones." Medicinal Chemistry Research. -

Husain, A., et al. (2019). "Phenoxyacetohydrazides: A versatile scaffold for the synthesis of antimicrobial and anti-inflammatory agents." Acta Pharmaceutica.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12228373, 2-(3-Methylphenoxy)acetohydrazide." PubChem.

-

El-Gohary, N. M., & Shaaban, M. A. (2018). "Synthesis, antimicrobial, anti-inflammatory and analgesic activities of some novel pyrazole derivatives." Future Medicinal Chemistry.

The Versatile Intermediate: A Technical Guide to 2-(3-Methylphenoxy)acetohydrazide for Advanced Research

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of 2-(3-Methylphenoxy)acetohydrazide.

This document serves as an in-depth technical guide on 2-(3-Methylphenoxy)acetohydrazide, a versatile chemical intermediate with significant potential in the synthesis of novel bioactive molecules. As a senior application scientist, the aim is to provide a cohesive and logical narrative that is both scientifically rigorous and practically applicable for professionals in the field of drug discovery and medicinal chemistry.

Introduction: The Significance of the Phenoxyacetohydrazide Scaffold

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry. Their structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities[1]. The presence of the hydrazide functional group provides a reactive handle for the construction of diverse heterocyclic systems, making these compounds valuable building blocks in the synthesis of novel drug candidates. This guide will focus on a specific, yet broadly applicable member of this family: 2-(3-Methylphenoxy)acetohydrazide.

Synthesis of 2-(3-Methylphenoxy)acetohydrazide: A Step-by-Step Approach

The synthesis of 2-(3-Methylphenoxy)acetohydrazide is a multi-step process that begins with readily available starting materials. The overall synthetic pathway is outlined below, followed by detailed experimental protocols for each step.

Caption: Overall synthetic workflow for 2-(3-Methylphenoxy)acetohydrazide.

Step 1: Synthesis of 2-(3-Methylphenoxy)acetic Acid

The initial step involves the Williamson ether synthesis, a well-established method for forming ethers. In this case, the sodium salt of 3-methylphenol (m-cresol) acts as the nucleophile, attacking the electrophilic carbon of a chloroacetic acid derivative.

Experimental Protocol:

-

In a reaction vessel, dissolve 3-methylphenol in a suitable solvent such as aqueous sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium 3-methylphenoxide.

-

Slowly add an aqueous solution of chloroacetic acid to the reaction mixture. The temperature should be carefully controlled to prevent unwanted side reactions.

-

After the addition is complete, heat the reaction mixture to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to precipitate the product.

-

Filter the resulting solid, wash with cold water to remove any inorganic impurities, and dry to yield 2-(3-methylphenoxy)acetic acid.

Step 2: Esterification to Ethyl 2-(3-Methylphenoxy)acetate

The carboxylic acid is then converted to its corresponding ethyl ester. This is a crucial step as the ester is more reactive towards nucleophilic acyl substitution in the subsequent step.

Experimental Protocol:

-

Suspend 2-(3-methylphenoxy)acetic acid in an excess of absolute ethanol, which acts as both the solvent and the reactant.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.

-

Reflux the reaction mixture for several hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(3-methylphenoxy)acetate.

Step 3: Hydrazinolysis to 2-(3-Methylphenoxy)acetohydrazide

The final step is the conversion of the ethyl ester to the desired acetohydrazide via reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Experimental Protocol:

-

Dissolve ethyl 2-(3-methylphenoxy)acetate in a suitable solvent, typically ethanol.

-

Add an excess of hydrazine hydrate to the solution. The reaction is usually carried out at room temperature or with gentle heating.[2]

-

Stir the reaction mixture for several hours until the reaction is complete, as indicated by TLC.

-

Upon completion, the product often precipitates out of the solution upon cooling. The solid can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-(3-methylphenoxy)acetohydrazide.[2]

Characterization of 2-(3-Methylphenoxy)acetohydrazide

Thorough characterization of the synthesized intermediate is paramount to ensure its purity and to confirm its structure. The following table summarizes the expected analytical data for 2-(3-Methylphenoxy)acetohydrazide, based on data for structurally similar compounds.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of other phenoxyacetohydrazides |

| FT-IR (cm⁻¹) | ~3300-3200 (N-H stretching), ~1650 (C=O stretching, amide I), ~1600 (N-H bending, amide II), ~1240 (C-O-C stretching) |

| ¹H NMR (δ, ppm) | Aromatic protons (~6.7-7.2), -OCH₂- protons (~4.5), -NH- and -NH₂ protons (variable, broad singlets), -CH₃ protons (~2.3) |

| ¹³C NMR (δ, ppm) | Aromatic carbons (~110-160), C=O carbon (~170), -OCH₂- carbon (~65-70), -CH₃ carbon (~20) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (C₉H₁₂N₂O₂) |

Note: The exact values for melting point and NMR chemical shifts can vary depending on the solvent and experimental conditions.

Application as a Chemical Intermediate: Synthesis of Bioactive Heterocycles

The true utility of 2-(3-Methylphenoxy)acetohydrazide lies in its ability to serve as a precursor for a wide array of heterocyclic compounds with potential therapeutic applications. The presence of the nucleophilic -NH₂ group and the adjacent -NH- group allows for cyclization reactions with various electrophilic reagents.

Caption: Synthetic utility of 2-(3-Methylphenoxy)acetohydrazide.

Synthesis of Schiff Bases (Hydrazones)

The condensation of 2-(3-methylphenoxy)acetohydrazide with various aldehydes and ketones is a straightforward method to produce a library of Schiff bases. These compounds are known to possess a wide range of biological activities.

General Reaction Scheme:

where Ar = 3-methylphenyl

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocycles that can be synthesized from acetohydrazides. One common method involves the cyclization of the hydrazide with carbon disulfide in the presence of a base, followed by further reactions.

General Reaction Scheme:

-

Reaction with Carbon Disulfide: The initial reaction of 2-(3-methylphenoxy)acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a dithiocarbazate salt.

-

Cyclization: Subsequent heating of the salt results in cyclization to form a 5-substituted-1,3,4-oxadiazole-2-thiol. The 3-methylphenoxy group would be part of the substituent at the 5-position.

Synthesis of Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocycles. They can be synthesized from hydrazides by reaction with 1,3-dicarbonyl compounds or their equivalents.

General Reaction Scheme:

The reaction of 2-(3-methylphenoxy)acetohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent and often under acidic or basic catalysis, will lead to the formation of a pyrazole ring. The substituents on the pyrazole ring will depend on the specific 1,3-dicarbonyl compound used.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Toxicity: Hydrazide derivatives can be toxic if swallowed or inhaled and may cause skin and eye irritation. Some hydrazide derivatives are also suspected of being carcinogenic or mutagenic. Therefore, it is crucial to handle this compound with care and to minimize exposure.

Conclusion

2-(3-Methylphenoxy)acetohydrazide is a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the reactivity of its hydrazide moiety make it an attractive building block for the construction of a wide range of heterocyclic compounds. The potential for these derivatives to exhibit significant biological activity underscores the importance of this intermediate in the field of drug discovery and medicinal chemistry. This guide provides a foundational understanding and practical protocols to facilitate further research and application of this promising compound.

References

Sources

Laboratory preparation of 2-(3-Methylphenoxy)acetohydrazide from ethyl 2-(3-methylphenoxy)acetate

Application Notes and Protocols: Laboratory Synthesis of 2-(3-Methylphenoxy)acetohydrazide

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(3-Methylphenoxy)acetohydrazide, a key intermediate in the development of novel heterocyclic compounds with potential therapeutic applications.[1] The protocol details the hydrazinolysis of ethyl 2-(3-methylphenoxy)acetate using hydrazine hydrate. Emphasis is placed on the underlying chemical principles, a detailed step-by-step experimental procedure, critical safety precautions, and robust analytical methods for product characterization. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.

Introduction and Scientific Context

Phenoxyacetohydrazide derivatives are recognized as valuable scaffolds in medicinal chemistry due to their wide range of biological activities and their utility as precursors for synthesizing various heterocyclic systems.[1][2] The target molecule, 2-(3-Methylphenoxy)acetohydrazide, serves as a crucial building block for creating more complex structures with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][3]

The most direct and widely adopted method for preparing acylhydrazides is the hydrazinolysis of their corresponding esters.[2][4][5] This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine molecule displaces the alkoxy group of the ester to form a stable hydrazide. The efficiency and simplicity of this method make it highly suitable for laboratory settings.

Reaction Principle and Mechanism

The conversion of ethyl 2-(3-methylphenoxy)acetate to 2-(3-Methylphenoxy)acetohydrazide proceeds via a nucleophilic acyl substitution mechanism.

Causality of Reagent Roles:

-

Ethyl 2-(3-methylphenoxy)acetate (The Substrate): The carbonyl carbon of the ester group is electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent oxygen atoms. This makes it susceptible to attack by a nucleophile.

-

Hydrazine Hydrate (The Nucleophile): Hydrazine (H₂N-NH₂) is a potent alpha-effect nucleophile, meaning its reactivity is enhanced by the presence of a lone pair of electrons on the adjacent nitrogen atom. It readily attacks the electrophilic carbonyl carbon.

-

Ethanol (The Solvent): Ethanol is an ideal solvent for this reaction as it effectively dissolves both the starting ester and hydrazine hydrate, creating a homogeneous reaction medium.[4] Its boiling point allows the reaction to be conducted under reflux to increase the reaction rate without requiring excessively high temperatures.

The mechanism involves the initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (⁻OEt) as a leaving group, which is subsequently protonated by the solvent to form ethanol.

Caption: Reaction scheme for the synthesis of 2-(3-Methylphenoxy)acetohydrazide.

Critical Safety Precautions: Handling Hydrazine Hydrate

Hydrazine hydrate is acutely toxic, corrosive, and a suspected human carcinogen. [6][7] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All operations involving hydrazine hydrate must be conducted inside a certified chemical fume hood with proper airflow.[6]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Handling:

-

Spill & Waste Management:

-

Have a spill kit ready. Small spills can be absorbed with an inert material (e.g., sand or vermiculite).

-

Waste hydrazine must be neutralized before disposal. A common method is slow addition to a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide with cooling.[8]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 30 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Detailed Experimental Protocol

This protocol is based on established methods for hydrazinolysis.[2][4][5]

Materials and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| Ethyl 2-(3-methylphenoxy)acetate | ≥98% purity | Starting material (substrate) |

| Hydrazine Hydrate | 55-64% solution in water (approx. 85-100% N₂H₄) | Nucleophilic reagent |

| Ethanol (Absolute) | ≥99.5% purity, anhydrous | Reaction solvent |

| Deionized Water | High purity | Washing the crude product |

| Glassware & Equipment | ||

| Round-bottom flask (100 mL) | Standard taper joint | Reaction vessel |

| Reflux Condenser | Standard taper joint | To prevent solvent loss during heating |

| Heating Mantle & Stirrer | With temperature control | For controlled heating and mixing |

| Magnetic Stir Bar | PTFE-coated | To ensure homogeneous mixing |

| Buchner Funnel & Flask | Appropriate size | For vacuum filtration of the product |

| Filter Paper | Whatman No. 1 or equivalent | To collect the solid product |

| Beakers & Erlenmeyer Flasks | Various sizes | For reagent handling and recrystallization |

| Graduated Cylinders | Various sizes | For measuring liquid volumes |

| Analytical Balance | 0.001 g readability | For accurate weighing of reagents |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Add ethyl 2-(3-methylphenoxy)acetate (e.g., 10.0 g, 51.5 mmol).

-

Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir until the ester is fully dissolved.

-

Reagent Addition: (Perform in a fume hood) Carefully add hydrazine hydrate (e.g., 3.2 mL, ~65.0 mmol, 1.25 eq.) dropwise to the stirring solution at room temperature. The molar ratio of ester to hydrazine hydrate should be approximately 1:1.2 to 1:1.5.[10]

-

Reflux: Attach the reflux condenser to the flask and ensure a gentle flow of cooling water. Heat the mixture to reflux (approximately 80-85 °C) using the heating mantle and maintain a gentle reflux for 4-6 hours.[2]

-

Reaction Monitoring (Optional): The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).[4] The disappearance of the starting ester spot indicates reaction completion.

-

Product Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A white solid precipitate should form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[2]

-

Washing: Wash the collected solid (the filter cake) with a small amount of cold deionized water (2 x 15 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the crude product either in a desiccator under vacuum or in a vacuum oven at a low temperature (40-50 °C) until a constant weight is achieved.

Purification by Recrystallization

-

Transfer the crude, dry solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.[2]

Summary of Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (Ester:Hydrazine) | 1 : 1.25 | A slight excess of hydrazine ensures the complete conversion of the ester.[10] |

| Solvent | Absolute Ethanol | Excellent solvent for both reactants, facilitating a homogeneous reaction.[2][4] |

| Temperature | Reflux (~80-85 °C) | Provides sufficient activation energy for the reaction to proceed efficiently.[2] |

| Reaction Time | 4-6 hours | Typical duration for complete hydrazinolysis of similar esters.[2] |

| Expected Yield | > 85% (after recrystallization) | Based on literature for similar hydrazide preparations. |

Workflow and Characterization

The overall process, from synthesis to characterization, follows a logical progression to ensure the final product meets the required purity and identity standards.

Caption: Experimental workflow from reaction setup to final product characterization.

Product Characterization Techniques

To validate the synthesis, the purified product must be analyzed to confirm its structure and purity.

-

Thin-Layer Chromatography (TLC): A quick method to assess purity. A single spot indicates a likely pure compound.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include:

-

~3300-3200 cm⁻¹: N-H stretching (hydrazide)

-

~1650-1630 cm⁻¹: C=O stretching (amide I band)

-

~1550-1530 cm⁻¹: N-H bending (amide II band)

-

~1240 cm⁻¹ & ~1080 cm⁻¹: C-O-C stretching (ether linkage)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

¹H-NMR: Will confirm the presence and connectivity of all protons, including the aromatic protons of the 3-methylphenyl group, the methylene protons of the -OCH₂- group, and the exchangeable protons of the -NHNH₂ group.[11][12]

-

¹³C-NMR: Will confirm the number and types of carbon atoms in the molecule.[11][12][13]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental formula. The expected molecular weight for C₉H₁₂N₂O₂ is approximately 180.21 g/mol .

-

Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the calculated theoretical values for C₉H₁₂N₂O₂.[14][15]

Troubleshooting Guide

| Problem Observed | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Insufficient reflux time or temperature. | Ensure proper reflux is maintained for the full duration. Monitor with TLC. |

| Degradation of hydrazine hydrate. | Use fresh, properly stored hydrazine hydrate. | |

| Starting ester is impure or degraded. | Verify the purity of the starting material using NMR or GC-MS. | |

| Product is Oily/Gummy | Presence of unreacted starting material or impurities. | Ensure the reaction has gone to completion. Purify by recrystallization; if it fails, consider column chromatography. |

| Incomplete drying. | Dry the product under vacuum for an extended period. | |

| Broad Melting Point Range | Impure product. | Perform another recrystallization, ensuring slow cooling for better crystal formation. |

| Unexpected NMR/IR Peaks | Presence of residual solvent (ethanol, water). | Dry the sample thoroughly under high vacuum. |

| Contamination or side-product formation. | Re-purify the product. Re-evaluate reaction conditions (e.g., temperature, exclusion of moisture). |

References

-

AIP Publishing. (n.d.). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-(3,4-methylenedioxyphenoxy)acetoacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

-

Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Retrieved from [Link]

-

ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]

-

PubMed Central. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Retrieved from [Link]

-

ResearchGate. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. Retrieved from [Link]

-

MDPI. (n.d.). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Retrieved from [Link]

-

PubMed. (2012). 2-(Meth-oxy-imino)-2-{2-[(2-methyl-phenoxy)meth-yl]phen-yl}acetohydrazide. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

-

Asian Journal of Chemistry. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]

Sources

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. nj.gov [nj.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. fishersci.com [fishersci.com]

- 10. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 11. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 15. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing) [pubs.rsc.org]

Analytical methods for the characterization of 2-(3-Methylphenoxy)acetohydrazide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 2-(3-Methylphenoxy)acetohydrazide

Abstract

This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of 2-(3-Methylphenoxy)acetohydrazide, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed to ensure the identity, purity, and stability of the compound, adhering to rigorous scientific standards. We will detail techniques ranging from chromatographic separation and spectroscopic identification to thermal and solid-state analysis. The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation.

Introduction and Background

2-(3-Methylphenoxy)acetohydrazide belongs to the phenoxyacetic acid derivative family, a scaffold of significant interest in medicinal chemistry. Hydrazide moieties are present in numerous pharmacologically active compounds, highlighting their importance.[1] Thorough analytical characterization is a cornerstone of drug discovery and development, ensuring that subsequent biological and toxicological studies are based on a well-defined chemical entity. This guide establishes a multi-faceted analytical workflow to provide a complete profile of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Methylphenoxy)acetohydrazide is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(3-methylphenoxy)acetohydrazide | Inferred from related structures[2] |

| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |

| Molecular Weight | 180.21 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class of compounds[1] |

| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NN | Inferred |

Synthesis Overview & Impurity Profile

The most common synthetic route to acetohydrazides is the hydrazinolysis of the corresponding ester.[1] In this case, ethyl 2-(3-methylphenoxy)acetate is reacted with hydrazine hydrate, typically in an alcohol solvent under reflux.[1][3] Understanding this pathway is critical for anticipating potential impurities, such as unreacted starting materials (ester, hydrazine), the corresponding carboxylic acid (from ester hydrolysis), or di-acylated hydrazine byproducts.

Caption: General synthesis workflow for 2-(3-Methylphenoxy)acetohydrazide.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecule drug candidates and for quantifying their content (assay). A reverse-phase method is ideal for a molecule of this polarity.

Rationale for Method Selection

A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately polar compounds. The mobile phase, consisting of acetonitrile and water, provides a good elution gradient. A mild acid, like formic or phosphoric acid, is added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[4] UV detection is appropriate due to the presence of the aromatic ring chromophore.

Protocol: Purity Determination by RP-HPLC

Objective: To separate the main component from potential process-related impurities and degradation products.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-(3-Methylphenoxy)acetohydrazide.

-

Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

-

Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 272 nm |

3. System Suitability:

-

Prepare a standard solution of the reference compound.

-

Make five replicate injections. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

4. Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main peak to determine purity.

-

Report any impurity exceeding 0.10%.

Caption: Workflow for HPLC purity analysis.

Spectroscopic Structural Characterization

Spectroscopic methods provide definitive confirmation of the molecular structure. A combination of NMR, FTIR, and Mass Spectrometry is required for unambiguous identification.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the sample and to allow for the observation of exchangeable N-H protons.

-

Acquisition:

-

Acquire a ¹H NMR spectrum at a field strength of 400 MHz or higher.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

-

Expected Chemical Shifts (¹H NMR):

-

Aromatic Protons (Ar-H): ~6.7-7.2 ppm (multiplets, 4H).

-

Methylene Protons (-O-CH₂-): ~4.5 ppm (singlet, 2H).

-

Amide Proton (-CO-NH-): ~9.5 ppm (broad singlet, 1H, exchangeable with D₂O).

-

Amine Protons (-NH₂): ~4.3 ppm (broad singlet, 2H, exchangeable with D₂O).

-

Methyl Protons (-CH₃): ~2.3 ppm (singlet, 3H).

-

-

Expected Chemical Shifts (¹³C NMR):

-

Carbonyl Carbon (C=O): ~168 ppm.

-

Aromatic Carbons (C-O & C-C): ~112-158 ppm.

-

Methylene Carbon (-O-CH₂-): ~67 ppm.

-

Methyl Carbon (-CH₃): ~21 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.[5][6]

Protocol:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly on the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3200 | N-H Stretch (asymmetric & symmetric) | -NH₂ |

| 3180 | N-H Stretch | -NH- (Amide II) |

| 1650 | C=O Stretch | Amide I |

| 1550 | N-H Bend | Amide II |

| 1240 & 1080 | C-O-C Stretch (asymmetric & symmetric) | Aryl-alkyl ether |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Protocol:

-

Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.

-

Acquisition: Acquire the spectrum in positive ion mode.

-

Expected Results:

-

Parent Ion: An intense peak corresponding to the protonated molecule [M+H]⁺ at m/z 181.09.

-

Adducts: Potential adducts such as [M+Na]⁺ at m/z 203.07 may also be observed.

-

Fragmentation: Key fragments may include the loss of the hydrazide group.

-

Physical and Solid-State Characterization

Thermal analysis and X-ray diffraction are used to characterize the physical properties of the compound, such as its melting point, thermal stability, and crystalline nature.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass with temperature.[7][8]

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

-

DSC Acquisition:

-

Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

The melting point (Tₘ) is determined from the onset or peak of the endothermic melting transition.

-

-

TGA Acquisition:

-

Heat the sample from 25 °C to 600 °C at 10 °C/min under a nitrogen atmosphere.

-

The data will reveal the decomposition temperature and any mass loss due to residual solvent or degradation.

-

Caption: Workflow for DSC and TGA thermal analysis.

Powder X-Ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to identify the crystalline form of a solid material. The resulting diffraction pattern is a fingerprint of the crystal lattice.

Protocol:

-

Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.

-

Acquisition:

-

Use a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range of 5° to 40°.

-

-

Data Analysis:

-

A pattern with sharp peaks indicates a crystalline material.

-

A broad halo with no distinct peaks indicates an amorphous solid.

-

The pattern can be used for phase identification and polymorph screening. The crystal structures of similar phenoxy acetohydrazide compounds have been determined, providing a basis for comparison.[1][9]

-

Integrated Characterization Summary

A successful characterization of 2-(3-Methylphenoxy)acetohydrazide will yield a consistent and complementary dataset across all analytical techniques, confirming its identity, purity, and solid-state form.

Caption: Integrated analytical approach for full characterization.

References

-

SIELC Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Available from: [Link]

-

AIP Publishing. (2022). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. Available from: [Link]

-

National Center for Biotechnology Information. 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide. PubChem Compound Summary. Available from: [Link]

-

Bruker. Application Note: 2D Materials Characterization Using Nanoscale FTIR Spectroscopy and Near-field Imaging. Available from: [Link]

-

SpectraBase. 2-(3-Methoxyphenoxy)acetohydrazide. Available from: [Link]

-

Wikipedia. Hydrazine. Available from: [Link]

-

Sharma, V., et al. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry. Available from: [Link]

-

Cipac.org. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Available from: [Link]

-

Demetzos, C. & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology. Available from: [Link]

-

ACS Publications. (2023). Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane. Organic Letters. Available from: [Link]

-

MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Molecules. Available from: [Link]

-

National Center for Biotechnology Information. Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide. PubChem Compound Summary. Available from: [Link]

-

ResearchGate. (2015). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Available from: [Link]

-

RSC Publishing. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Available from: [Link]

-

ResearchGate. (2014). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Available from: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide | C11H13ClN2O3 | CID 3168027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

Application Note: Structural Characterization and NMR Assignment of 2-(3-Methylphenoxy)acetohydrazide

Executive Summary

This technical guide provides a definitive protocol for the structural validation of 2-(3-methylphenoxy)acetohydrazide (CAS: N/A for specific isomer, generic class widely cited). This compound serves as a critical intermediate in the synthesis of hydrazone-based pharmaceuticals, particularly those targeting anti-inflammatory and antimicrobial pathways.

Accurate assignment of the hydrazide moiety (-CONHNH

Chemical Structure & Numbering Scheme

To ensure clarity in assignment, the following numbering scheme is used throughout this protocol:

-

Ring A (Aromatic): C1 (Ipso-O), C2 (Ortho-O, Ortho-Me), C3 (Ipso-Me), C4 (Para-O), C5 (Meta-O), C6 (Ortho-O).

-

Side Chain: C7 (Methylene -OCH

-), C8 (Carbonyl -C=O). -

Nitrogenous Chain: N1 (Amide), N2 (Terminal Amine).

(Note: In IUPAC numbering, the phenoxy attachment is position 1. The 3-methyl group dictates the meta-substitution pattern.)

Experimental Protocol

Sample Preparation

Objective: Eliminate water interference which broadens hydrazide signals.

-

Solvent Selection: Use DMSO-d

(99.9% D) rather than CDCl -

Concentration: Dissolve 10–15 mg of the solid compound in 0.6 mL of DMSO-d

. -

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure shimming accuracy.

-

Water Suppression (Optional): If the DMSO contains significant water (

3.33 ppm), it may obscure the methylene signal. A presaturation pulse sequence is recommended if water content >0.1%.

Acquisition Parameters (Standard 400 MHz Instrument)

-

Temperature: 298 K (25°C). Note: Increasing temperature will sharpen aromatic peaks but may cause hydrazide protons to exchange and disappear.

-

Pulse Sequence:

-

1H: zg30 (30° pulse angle) to allow accurate integration.

-

13C: zgpg30 (Power-gated decoupling) to suppress NOE intensity distortions.

-

-

Scans (NS):

-

1H: 16 scans (sufficient for >10 mg).

-

13C: 1024 scans (required for quaternary carbons C1, C3, C8).

-

Spectral Assignments

1H NMR Assignment (400 MHz, DMSO-d )

The spectrum is characterized by the distinct hydrazide "AB" system (broad NH

| Position | Shift ( | Multiplicity | Integration | Assignment Notes |

| -NH- | 9.30 – 9.40 | Singlet (br) | 1H | Highly deshielded amide proton; disappears with D |

| Ar-H (C5) | 7.15 – 7.20 | Triplet (t) | 1H | Pseudo-triplet ( |

| Ar-H (C2) | 6.75 – 6.80 | Singlet (s) | 1H | Broad singlet or narrow doublet. Isolated between O and Me. |

| Ar-H (C4) | 6.70 – 6.78 | Doublet (d) | 1H | Para to oxygen; shielded by electron donation. |

| Ar-H (C6) | 6.65 – 6.75 | Doublet (d) | 1H | Ortho to oxygen; shielded. Overlaps frequently with C4-H. |

| -OCH | 4.45 – 4.50 | Singlet (s) | 2H | Deshielded by adjacent oxygen and carbonyl cone. |

| -NH | 4.25 – 4.35 | Broad Singlet | 2H | Labile. Chemical shift is highly concentration/temperature dependent. |

| -CH | 2.25 – 2.30 | Singlet (s) | 3H | Characteristic benzylic methyl resonance. |

Technical Insight: The meta-substitution pattern (3-methyl) breaks the symmetry of the aromatic ring. Unlike a para-substituted system (which gives two doublets, AA'BB'), this system produces a complex 4-spin system. However, at 400 MHz, it often simplifies to one downfield triplet (H5) and three upfield signals (H2, H4, H6) clustered due to the shielding effect of the phenoxy oxygen [1].

13C NMR Assignment (100 MHz, DMSO-d )

The carbonyl and ipso-carbons are the critical diagnostic peaks.

| Position | Shift ( | Type | Assignment Logic |

| C=O (C8) | 166.0 – 166.5 | Quaternary | Hydrazide carbonyl. Upfield from ketones (~200 ppm) due to N-donation. |

| C-1 (Ar) | 158.0 – 158.5 | Quaternary | Ipso-carbon attached to Oxygen. Highly deshielded. |

| C-3 (Ar) | 139.0 – 139.5 | Quaternary | Ipso-carbon attached to Methyl. |

| C-5 (Ar) | 129.0 – 129.5 | CH | Meta to oxygen. Least shielded CH. |

| C-4 (Ar) | 121.5 – 122.0 | CH | Para to oxygen. |

| C-2 (Ar) | 115.5 – 116.0 | CH | Ortho to oxygen; sterically crowded by methyl. |

| C-6 (Ar) | 111.5 – 112.0 | CH | Ortho to oxygen; most shielded. |

| -OCH | 66.0 – 66.5 | CH | Aliphatic ether carbon. |

| -CH | 21.0 – 21.5 | CH | Benzylic methyl. |

Structural Validation Workflow

To confirm the synthesis of the hydrazide from its ester precursor (e.g., ethyl 2-(3-methylphenoxy)acetate), follow this decision logic:

Figure 1: Decision tree for monitoring the conversion of ester precursors to 2-(3-methylphenoxy)acetohydrazide using 1H NMR.

Mechanism of Validation

The conversion of the ester to the hydrazide is confirmed by:

-

Disappearance of the ethyl group signals: A quartet at ~4.1 ppm and a triplet at ~1.2 ppm.

-

Appearance of the hydrazide signals: The NH singlet at ~9.3 ppm and the NH

broad singlet at ~4.3 ppm.

Scientific Commentary & Troubleshooting

The "Labile Proton" Effect

Researchers often report "missing" peaks for NH and NH

-

Solution: Ensure the DMSO-d

is fresh. If peaks are broad, add a single drop of D

Isomer Differentiation

Distinguishing the 3-methyl (meta) isomer from the 4-methyl (para) isomer is critical in quality control.

-